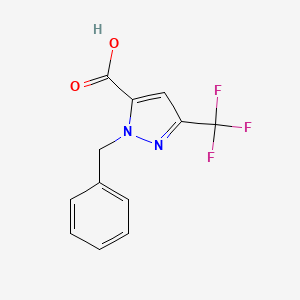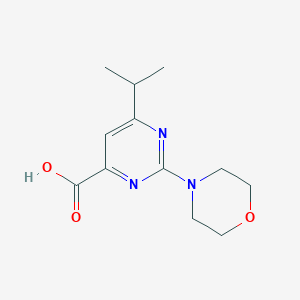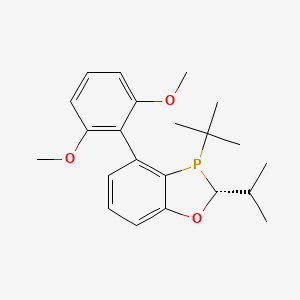
2-benzyl-5-trifluoromethyl-2H-pyrazole-3-carboxylic acid
Vue d'ensemble
Description
2-benzyl-5-trifluoromethyl-2H-pyrazole-3-carboxylic acid is a useful research compound. Its molecular formula is C12H9F3N2O2 and its molecular weight is 270.211. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Applications
2-Benzyl-5-trifluoromethyl-2H-pyrazole-3-carboxylic acid and its derivatives are significant in the synthesis of biologically active compounds. Pyrazole carboxylic acid derivatives are known for their versatility in synthetic applicability and biological activities. These compounds exhibit a wide range of biological activities including antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral effects. The synthesis of these derivatives, their biological applications, and the methods used are well-documented, serving as a comprehensive guide for scientists in medicinal chemistry (Cetin, 2020).
Anticancer Applications
The application of Knoevenagel condensation in the development of anticancer agents highlights the importance of pyrazole derivatives. This synthesis method has been instrumental in generating a library of chemical compounds exhibiting remarkable anticancer activity. These compounds target various cancer markers, including DNA, microtubules, and several enzymes, showing potential in drug discovery and the development of new anticancer agents (Tokala, Bora, & Shankaraiah, 2022).
Anti-inflammatory and Antibacterial Agents
Trifluoromethylpyrazoles, particularly those with trifluoromethyl groups positioned on the pyrazole nucleus, have been extensively studied for their anti-inflammatory and antibacterial properties. The structural variation, specifically the location of the trifluoromethyl group, significantly influences their activity profile, offering insights into novel anti-inflammatory and antibacterial agents with improved action profiles and minimal side effects (Kaur, Kumar, & Gupta, 2015).
Structural Influence on Biological Activity
The study of natural carboxylic acids derived from plants, including benzoic, cinnamic, and other derivatives, showcases the impact of structural differences on their biological activities. These studies reveal correlations between the number of hydroxyl groups, conjugated bonds, and the biological activity of these compounds, including antioxidant, antimicrobial, and cytotoxic activities (Godlewska-Żyłkiewicz et al., 2020).
Influence of Metals on Biological Ligands
Research on the interaction between selected metals and biologically important molecules such as carboxylic acids reveals how metals influence the electronic system of these compounds. Understanding these interactions is crucial for predicting the reactivity and stability of complex compounds and their affinity towards enzymes, which is essential for drug design and development (Lewandowski, Kalinowska, & Lewandowska, 2005).
Propriétés
IUPAC Name |
2-benzyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2/c13-12(14,15)10-6-9(11(18)19)17(16-10)7-8-4-2-1-3-5-8/h1-6H,7H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRRLYNMNEMPYBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CC(=N2)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-(benzylamino)-2-(3-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2526144.png)
![7-(pyridin-3-yl)-6-(p-tolyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2526147.png)

![2-(4-chlorophenoxy)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2526153.png)


![N-(3-chlorophenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2526156.png)
![2-cyano-N-(2,6-dimethylphenyl)-3-[1-(4-methylbenzenesulfonyl)-1H-indol-3-yl]prop-2-enamide](/img/structure/B2526159.png)
![8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(2-methylpropyl)purine-2,6-dione](/img/structure/B2526160.png)
![N-cyclohexyl-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2526161.png)
![2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carboxylic acid](/img/structure/B2526162.png)

![8-ethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2526165.png)
![(E)-3-[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2526167.png)
